2-Cyclopropylbenzonitrile 2-Cyclopropylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 3154-99-2
VCID: VC2455702
InChI: InChI=1S/C10H9N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-6H2
SMILES: C1CC1C2=CC=CC=C2C#N
Molecular Formula: C10H9N
Molecular Weight: 143.18 g/mol

2-Cyclopropylbenzonitrile

CAS No.: 3154-99-2

Cat. No.: VC2455702

Molecular Formula: C10H9N

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropylbenzonitrile - 3154-99-2

Specification

CAS No. 3154-99-2
Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
IUPAC Name 2-cyclopropylbenzonitrile
Standard InChI InChI=1S/C10H9N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-6H2
Standard InChI Key ZQDBFODKGYNZFK-UHFFFAOYSA-N
SMILES C1CC1C2=CC=CC=C2C#N
Canonical SMILES C1CC1C2=CC=CC=C2C#N

Introduction

Structural Characteristics and Identification

Basic Structure and Identification

2-Cyclopropylbenzonitrile (C₁₀H₉N) features a benzene ring with two key substituents: a cyano group (C≡N) directly attached to the ring and a cyclopropyl group at the ortho position . This compound is registered in chemical databases with the following identifiers:

PropertyValue
PubChem CID13953870
Molecular FormulaC₁₀H₉N
Molecular Weight143.18 g/mol
CAS Registry Number3154-99-2
MFCDMFCD00463731
DTXSIDDTXSID30553211

The compound exists in a well-defined molecular structure that can be visualized in both 2D and 3D representations as documented in chemical databases .

Chemical Classification

2-Cyclopropylbenzonitrile belongs to the benzonitrile class of compounds, which are characterized by the presence of a cyano group attached to a benzene ring. This classification places it within the broader family of aromatic nitriles. The presence of the cyclopropyl group further categorizes it as a cycloalkyl-substituted aromatic compound .

Physical and Chemical Properties

Physical State and Characteristics

Based on its structural features and comparison with related benzonitrile compounds, 2-Cyclopropylbenzonitrile likely exists as a colorless to pale yellow liquid or low-melting solid at standard temperature and pressure. Though specific physical data is limited in the search results, the compound would be expected to have limited water solubility while being readily soluble in common organic solvents such as ethanol, acetone, and dichloromethane.

Structural Features

The compound has several notable structural features:

  • The cyano group (C≡N) creates a linear extension from the benzene ring, with the typical triple bond character between carbon and nitrogen.

  • The cyclopropyl group consists of a three-membered ring with significant ring strain due to the forced 60° bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5°.

  • The ortho positioning of the cyclopropyl group relative to the nitrile creates a unique spatial arrangement that influences the compound's reactivity and potential applications .

Electronic Properties

The nitrile group is highly polar, with the nitrogen atom carrying a partial negative charge due to its higher electronegativity compared to carbon. This polarity, combined with the electron-withdrawing nature of the cyano group, affects the electron distribution across the benzene ring, influencing the compound's reactivity toward both electrophilic and nucleophilic reagents.

Synthesis Methods

Traditional Synthetic Routes

While the search results don't specifically outline synthetic methods for 2-Cyclopropylbenzonitrile, its preparation likely follows similar routes to those used for structurally related compounds. Potential synthetic pathways include:

  • Cyanation of 2-cyclopropylbenzene derivatives using copper(I) cyanide or other cyanating agents.

  • Cross-coupling reactions involving 2-bromobenzonitrile with cyclopropyl metal reagents (such as cyclopropylboronic acids) under palladium catalysis.

  • Functionalization of existing benzonitriles through directed metalation followed by cyclopropylation.

These methods would parallel approaches used for similar compounds such as 2-cyclopropyl-5-methylbenzonitrile, which is synthesized through "functionalization of existing aromatic compounds".

Modern Synthetic Approaches

Contemporary synthetic methodologies likely employ transition metal catalysis for the preparation of 2-Cyclopropylbenzonitrile, offering advantages in terms of selectivity and efficiency. These may include:

  • Palladium-catalyzed cyanation of aryl halides.

  • Nickel-catalyzed cross-coupling reactions for the introduction of the cyclopropyl group.

  • C-H activation methodologies for direct functionalization of benzonitriles.

The choice of synthetic route would depend on the availability of starting materials, required scale, and considerations regarding functional group tolerance.

Chemical Reactivity

Nitrile Group Reactivity

The nitrile functional group in 2-Cyclopropylbenzonitrile can undergo various transformations:

  • Hydrolysis to carboxylic acids or amides under acidic or basic conditions.

  • Reduction to primary amines using reducing agents such as lithium aluminum hydride.

  • Nucleophilic addition reactions with organometallic reagents to form ketimines.

  • Cycloaddition reactions, particularly 1,3-dipolar cycloadditions.

Cyclopropyl Group Reactivity

The strained cyclopropyl ring in 2-Cyclopropylbenzonitrile makes it susceptible to ring-opening reactions:

  • Ring opening under acidic conditions or with electrophilic reagents.

  • Radical-induced transformations leading to ring expansion or cleavage.

  • Thermal or photochemical rearrangements.

C-CN Bond Activation

Research on related benzonitrile compounds provides insights into potential C-CN bond activation in 2-Cyclopropylbenzonitrile. Studies on fluorobenzonitriles have shown that transition metal complexes, particularly nickel complexes with phosphine ligands such as (dippe)Ni, can facilitate C-CN bond cleavage . These reactions typically proceed through the initial formation of η²-nitrile complexes, followed by oxidative addition to give arylnickel cyanide species .

The specific electronic and steric environment created by the ortho cyclopropyl group in 2-Cyclopropylbenzonitrile would likely influence the kinetics and thermodynamics of such C-CN activation processes, potentially leading to unique reactivity patterns compared to other substituted benzonitriles.

Applications and Uses

Synthetic Intermediate

2-Cyclopropylbenzonitrile serves as a valuable synthetic intermediate in organic chemistry:

  • The nitrile group can be transformed into various functional groups, making it a versatile building block for more complex molecules.

  • The cyclopropyl group offers opportunities for ring-opening functionalization, enabling access to various structural scaffolds.

  • As a bifunctional molecule, it allows for sequential functionalization strategies in the synthesis of complex targets.

Pharmaceutical Applications

The structural motifs present in 2-Cyclopropylbenzonitrile are found in various pharmaceutically active compounds. Based on the applications of related compounds, potential pharmaceutical relevance includes:

  • The cyclopropyl group often confers increased metabolic stability and altered lipophilicity to drug candidates, important considerations in medicinal chemistry.

  • The nitrile group can serve as a hydrogen bond acceptor in drug-receptor interactions.

  • The combination of these functional groups in specific spatial arrangements can create unique binding profiles with biological targets.

Similar compounds, such as 4-chloro-2-cyclopropylbenzonitrile, have been noted for their "potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals".

Research Tool

In chemical research, 2-Cyclopropylbenzonitrile serves as:

  • A model compound for studying fundamental aspects of organic reactivity, particularly involving strained ring systems and nitrile chemistry.

  • A substrate for developing and testing new synthetic methodologies.

  • A probe for investigating reaction mechanisms, especially those involving transition metal catalysis.

Structural Analysis and Characterization

Spectroscopic Properties

The characteristic spectroscopic features of 2-Cyclopropylbenzonitrile would include:

Infrared Spectroscopy (IR)

  • Strong C≡N stretching absorption typically around 2220-2240 cm⁻¹

  • Characteristic cyclopropyl C-H stretching bands at approximately 3050-3100 cm⁻¹

  • Aromatic C-H stretching at 3000-3100 cm⁻¹

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR would show:

    • Aromatic protons in the 7.2-8.0 ppm range

    • Cyclopropyl methine proton as a multiplet around 1.7-2.2 ppm

    • Cyclopropyl methylene protons as complex multiplets at 0.7-1.2 ppm

  • ¹³C NMR would display:

    • Nitrile carbon signal at approximately 110-120 ppm

    • Aromatic carbons between 120-140 ppm

    • Cyclopropyl carbons at 4-15 ppm

Mass Spectrometry

  • Molecular ion peak at m/z 143

  • Fragmentation patterns likely showing loss of the cyclopropyl group and cleavage of the C≡N group

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related cyclopropylbenzonitrile compounds allow for comparative analysis:

CompoundMolecular FormulaKey Structural DifferencesReference
2-CyclopropylbenzonitrileC₁₀H₉NReference compound
2-Chloro-4-cyclopropylbenzonitrileC₁₀H₈ClNChloro at position 2, cyclopropyl at position 4
2-Cyclopropyl-5-methylbenzonitrileC₁₁H₁₁NAdditional methyl group at position 5
4-Chloro-2-cyclopropylbenzonitrileC₁₀H₈ClNChloro at position 4, cyclopropyl at position 2

Structure-Property Relationships

The positioning of substituents significantly affects the properties and reactivity of these related compounds:

  • Electronic Effects: The electron-withdrawing nitrile group affects the electron density across the aromatic ring. Additional substituents like chloro groups (as in 4-chloro-2-cyclopropylbenzonitrile) further modify these electronic properties, potentially influencing reactivity patterns.

  • Steric Considerations: The ortho positioning of the cyclopropyl group in 2-cyclopropylbenzonitrile creates a unique steric environment that distinguishes it from isomers with different substitution patterns.

  • Biological Activity: Small structural modifications can significantly impact biological activity profiles. The specific arrangement of functional groups in 2-cyclopropylbenzonitrile would confer distinct biological properties compared to its structural analogues.

Current Research and Future Perspectives

Recent Advances

Current research involving cyclopropylbenzonitriles focuses on several areas:

  • C-CN Bond Activation: Investigation of metal-mediated transformations, particularly using nickel complexes as demonstrated in studies of fluorobenzonitriles .

  • Synthetic Methodology Development: Creation of more efficient routes to access these compounds and their derivatives.

  • Medicinal Chemistry Applications: Exploration of these compounds as building blocks for pharmaceutical development.

Future Research Directions

Potential areas for future investigation include:

  • Development of selective functionalization methodologies targeting either the cyclopropyl ring or the nitrile group.

  • Exploration of 2-cyclopropylbenzonitrile as a scaffold for the design of bioactive compounds.

  • Investigation of its potential in materials science applications, such as in the development of functional materials or polymers.

  • Computational studies to better understand the electronic and structural properties that drive its reactivity.

  • Mechanistic studies on the influence of the cyclopropyl group on nitrile reactivity, particularly in metal-mediated transformations.

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